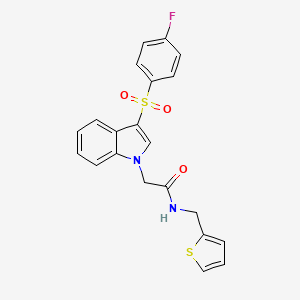

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound features a 1H-indole scaffold substituted at position 3 with a 4-fluorophenylsulfonyl group. The indole’s nitrogen is linked to an acetamide moiety, which is further substituted with a thiophen-2-ylmethyl group. The 4-fluorophenylsulfonyl group may enhance metabolic stability and target binding, while the thiophene moiety could influence solubility and electronic properties.

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S2/c22-15-7-9-17(10-8-15)29(26,27)20-13-24(19-6-2-1-5-18(19)20)14-21(25)23-12-16-4-3-11-28-16/h1-11,13H,12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCSOGOTIMMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the thiophen-2-ylmethyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that compounds structurally similar to 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exhibit significant antiviral properties. For instance, derivatives within the indole framework have shown promising activity against various viruses, including HIV and hepatitis C virus, by inhibiting viral replication through interaction with specific enzymes involved in the viral life cycle .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating the activity of enzymes involved in inflammatory pathways. The sulfonamide group can facilitate strong interactions with target proteins, potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating chronic inflammatory diseases.

Anticancer Properties

Indole derivatives are well-known for their anticancer properties. The unique structure of this compound allows it to interact with multiple cellular targets, potentially leading to apoptosis in cancer cells. Studies have indicated that such compounds can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression .

Case Studies

Several case studies have documented the efficacy of indole derivatives similar to this compound:

- Case Study on Antiviral Activity : In vitro studies demonstrated that certain indole derivatives inhibited HIV replication at low micromolar concentrations, showcasing their potential as antiviral agents .

- Case Study on Anti-inflammatory Effects : A study involving animal models revealed that compounds with similar structures significantly reduced inflammation markers when administered, indicating their therapeutic potential in inflammatory diseases.

- Case Study on Anticancer Properties : Research highlighted that specific indole derivatives induced apoptosis in breast cancer cell lines, suggesting a promising avenue for cancer treatment .

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the indole and thiophene moieties could influence the compound’s overall activity and specificity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations:

- Core Modifications : The target compound shares the indole core with most analogs but differs in substituent positions. For example, compound 4f () includes a trifluoroacetyl group at position 3, whereas the target has a sulfonyl group.

- Sulfonyl vs.

- Thiophene vs. Aryl Substitutions : The thiophen-2-ylmethyl group in the target is unique compared to biphenyl () or trifluoromethylphenyl () substituents, which may impact steric and electronic interactions.

- Synthetic Yields : Yields for analogs range widely (43–81%), suggesting that the target compound’s synthesis may require optimization depending on reaction conditions (e.g., TFAA-mediated acylations in vs. sulfonamide couplings in ).

Table 2: Reported Bioactivities of Structural Analogs

Insights:

- The target compound’s sulfonyl group may enhance binding to parasitic enzymes.

- Enzyme Inhibition : Compound 31 () demonstrates that sulfonamide-linked indoles can achieve high selectivity for COX-2, a model for anti-inflammatory drug design. The target compound’s thiophene group may modulate selectivity compared to trifluoromethylphenyl analogs.

- Unmet Potential: Limited data exist on the antimicrobial or cytotoxic activity of these compounds, though related sulfonamide-indole hybrids (e.g., ) are understudied in these contexts.

Physicochemical and Spectroscopic Characterization

Biological Activity

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound belonging to the class of sulfonyl indoles. Its unique structural features, including a fluorophenyl group, sulfonyl group, and indole moiety, suggest potential therapeutic applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features several functional groups that contribute to its biological activity:

- Indole Moiety : Known for its role in various biological processes.

- Fluorophenyl Group : Enhances metabolic stability and binding affinity.

- Sulfonyl Group : Involved in enzyme interactions.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole moiety can engage in π-π stacking interactions. This binding can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and antiviral activities .

Biological Activity and Pharmacological Applications

Research has indicated that the compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that derivatives of sulfonyl indoles can inhibit viral replication. For example, compounds similar to this compound have demonstrated effectiveness against hepatitis C virus (HCV) by targeting NS5B RNA polymerase with IC50 values as low as 0.35 μM .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It is believed to inhibit enzymes involved in inflammatory pathways, thus reducing inflammation in various models. The presence of the fluorine atom is thought to enhance these effects by improving the compound's binding affinity .

Cytotoxicity

Cytotoxicity studies against cancer cell lines have shown promising results. For instance, compounds related to this structure exhibited IC50 values ranging from 148.26 μM to 187.66 μM against NIH/3T3 cell lines, indicating selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonyl indoles, including:

- Study on Antiviral Efficacy : A study published in MDPI demonstrated that certain derivatives inhibited HCV replication effectively, with significant reductions in viral load observed in vitro .

- Inflammation Model : Research published in PubMed Central highlighted the anti-inflammatory potential of similar compounds through enzyme inhibition assays .

- Cytotoxicity Analysis : A detailed cytotoxicity analysis revealed that modifications at the para position of phenyl moieties significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design.

Table 1: Biological Activity Summary

Q & A

Q. Critical Conditions :

- Temperature Control : Sulfonylation requires strict temperature control to avoid over-oxidation.

- Solvent Purity : Anhydrous DCM or DMF ensures high yields in coupling steps.

- Monitoring : TLC (30% ethyl acetate/hexane) or LC-MS tracks intermediate purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Post-synthesis characterization employs:

NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.1–8.3 ppm), sulfonyl group (δ 3.1–3.3 ppm), and thiophene protons (δ 6.8–7.0 ppm) in deuterated DMSO .

- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 110–115 ppm) carbons .

Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 464.46) .

IR Spectroscopy : Detects C=O stretch (~1680 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) .

X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

Initial screenings focus on:

- Anticancer Activity : IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays (dose range: 1–100 μM) .

- Anti-inflammatory Effects : Inhibition of COX-2 (60–70% at 10 μM) in LPS-induced RAW 264.7 macrophages .

- Enzyme Inhibition : Potency against kinases (e.g., EGFR, IC₅₀ ~50 nM) via fluorescence polarization assays .

Note : Biological activity varies with substituents; fluorophenyl and sulfonyl groups enhance target affinity .

Advanced: How can researchers optimize sulfonylation yields while minimizing byproducts?

Methodological Answer:

Key strategies include:

- Reagent Stoichiometry : Use 1.2 equivalents of 4-fluorophenylsulfonyl chloride to ensure complete reaction without excess reagent .

- Catalyst Screening : Replace TEA with DMAP (4-dimethylaminopyridine) for faster kinetics in polar aprotic solvents .

- Byproduct Mitigation : Add molecular sieves to absorb HCl, preventing indole ring protonation .

- Process Analytics : Use inline FTIR to monitor sulfonylation progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.